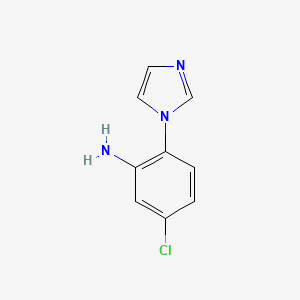

5-chloro-2-(1H-imidazol-1-yl)aniline

Description

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a "privileged" structure in medicinal chemistry due to its ability to engage in a variety of interactions, including hydrogen bonding (as both a donor and acceptor) and coordination with metal ions. This versatility allows it to bind to a wide range of biological targets, such as enzymes and receptors. The imidazole nucleus is a core component of many essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.

Aniline, a primary aromatic amine, is a fundamental building block in organic synthesis. The amino group on the benzene (B151609) ring is a versatile functional handle that can be readily modified, allowing for the construction of a diverse array of more complex molecules. In medicinal chemistry, the aniline scaffold is a common feature in many drugs, where it can serve as a key pharmacophore or as a linker to connect different parts of a molecule.

Overview of Substituted Aniline-Imidazole Scaffolds in Medicinal Chemistry and Materials Science

The combination of aniline and imidazole rings into a single molecular framework gives rise to substituted aniline-imidazole scaffolds, which have demonstrated a broad spectrum of biological activities. These scaffolds are of significant interest in medicinal chemistry, with research highlighting their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. The specific substitution pattern on both the aniline and imidazole rings can be systematically varied to fine-tune the pharmacological properties of the resulting compounds, leading to the development of more potent and selective therapeutic agents.

In the realm of materials science, the unique electronic and structural properties of aniline-imidazole systems make them attractive candidates for the development of novel functional materials. Their aromatic nature and ability to participate in intermolecular interactions suggest potential applications in areas such as organic electronics, coordination polymers, and supramolecular chemistry.

Research Rationale for 5-chloro-2-(1H-imidazol-1-yl)aniline and Related Analogues

The specific structure of this compound is the result of deliberate chemical design. The rationale for investigating this particular compound and its analogues stems from several key considerations in medicinal chemistry:

Halogenation: The introduction of a chlorine atom onto the aniline ring is a common strategy in drug discovery. Halogens can influence a molecule's physicochemical properties, such as its lipophilicity (fat solubility), which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electronic properties of the chlorine atom can modulate the reactivity and binding affinity of the molecule to its biological target. Studies on other halogenated imidazole-based compounds have shown that chloro-derivatives can exhibit enhanced antimicrobial properties. nih.gov

Isomeric Position: The placement of the chlorine atom at the 5-position and the imidazole ring at the 2-position of the aniline core creates a specific spatial arrangement of functional groups. This precise stereochemistry is crucial for determining how the molecule will interact with the three-dimensional structure of a biological target.

Scaffold Hopping: The exploration of different substitution patterns on the aniline-imidazole scaffold is a form of "scaffold hopping," a strategy used to identify novel chemical series with improved properties. By systematically modifying the structure of a known active compound, researchers can explore new regions of chemical space and potentially discover compounds with enhanced efficacy or a better safety profile.

Scope and Objectives of Academic Inquiry

The primary objectives of academic research into this compound and its analogues are multifaceted and include:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to produce these compounds and to fully characterize their chemical structure and properties using various analytical techniques.

Biological Evaluation: To screen these compounds for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: To systematically investigate how changes in the chemical structure of these compounds affect their biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Elucidation of Mechanism of Action: To understand how these compounds exert their biological effects at the molecular level. This involves identifying their specific biological targets and characterizing the biochemical pathways they modulate.

While specific research on this compound is not extensively documented in publicly available literature, the foundational principles of medicinal chemistry and the known activities of related compounds provide a strong impetus for its continued investigation.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃ | PubChem uni.lu |

| Molecular Weight | 193.64 g/mol | ChemScene chemscene.com |

| XLogP3 | 1.6 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Rotatable Bond Count | 1 | PubChem uni.lu |

| Exact Mass | 193.040679 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 193.040679 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 42.1 Ų | PubChem uni.lu |

| Heavy Atom Count | 13 | PubChem uni.lu |

| Formal Charge | 0 | PubChem uni.lu |

| Complexity | 212 | PubChem uni.lu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMIFEKRFFTKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588261 | |

| Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54705-92-9 | |

| Record name | 5-Chloro-2-(1H-imidazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54705-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Analogue Synthesis of 5 Chloro 2 1h Imidazol 1 Yl Aniline

Modification of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its primary amino group, is a versatile handle for a variety of chemical transformations. These include N-substitution reactions, condensation to form Schiff bases, and acylation to generate amides.

N-Substitution Reactions of the Aniline Nitrogen

The primary amine of the aniline ring is amenable to N-alkylation and N-arylation reactions to furnish secondary and tertiary amines.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through several methods. A common approach involves the reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide formed during the reaction. Mild conditions utilizing bases such as cesium carbonate in solvents like dimethylformamide (DMF) can facilitate this transformation nih.gov. Another effective method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

N-Arylation: The formation of a diarylamine linkage can be accomplished via transition-metal-catalyzed cross-coupling reactions. Seminal contributions in this area, such as the Buchwald-Hartwig amination, employ palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with primary amines organic-chemistry.orgresearchgate.net. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, often more economical, method for forging the C-N bond between an aryl halide and the aniline nitrogen organic-chemistry.org. These reactions typically require a copper catalyst, a ligand, and a base.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., Cs2CO3), Solvent (e.g., DMF) | Secondary or Tertiary Alkylamine |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Alkylamine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Secondary Arylamine |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Ligand, Base | Secondary Arylamine |

Introduction of Diverse Arylidene Groups via Schiff Base Condensation

The condensation of the primary amino group of 5-chloro-2-(1H-imidazol-1-yl)aniline with various aromatic aldehydes leads to the formation of imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the aniline and aldehyde in a suitable solvent, often with acid catalysis to facilitate the dehydration process researchgate.netredalyc.orgresearchgate.net. The resulting arylideneamino group introduces a new level of structural diversity and can significantly influence the electronic and steric properties of the parent molecule.

The versatility of this reaction allows for the incorporation of a wide array of substituted aromatic aldehydes. For instance, aldehydes bearing electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro, halo) can be employed to systematically probe the effects of these substituents. The synthesis of Schiff bases from substituted anilines, such as chloroanilines, has been well-documented, indicating the feasibility of this transformation for the target compound researchgate.net.

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Reaction Conditions | Product |

| This compound | Substituted Benzaldehyde | Reflux in solvent (e.g., ethanol), Acid catalyst | N-(substituted-benzylidene)-5-chloro-2-(1H-imidazol-1-yl)aniline |

| This compound | Heterocyclic Aldehyde | Reflux in solvent (e.g., ethanol), Acid catalyst | N-(heterocyclic-methylidene)-5-chloro-2-(1H-imidazol-1-yl)aniline |

Amide Formation with Carboxylic Acid Derivatives

The reaction of the aniline nitrogen with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, results in the formation of a stable amide bond. When reacting directly with a carboxylic acid, a coupling agent is typically required to activate the carboxylic acid and facilitate the condensation reaction. A plethora of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields luxembourg-bio.comresearchgate.netacs.orgnih.gov.

The reaction of this compound, an electron-deficient amine, with various carboxylic acids can provide a library of amide derivatives. This method is amenable to a wide range of functionalized carboxylic acids, including aliphatic, aromatic, and heterocyclic acids researchgate.netacs.org. The choice of coupling reagents and reaction conditions can be optimized to achieve high yields and purity of the desired amide products researchgate.netacs.org.

| Reactant 1 | Reactant 2 | Coupling Reagents/Conditions | Product Type |

| This compound | Carboxylic Acid | EDC, HOBt, DMAP in Acetonitrile | N-(5-chloro-2-(1H-imidazol-1-yl)phenyl)amide |

| This compound | Acid Chloride | Base (e.g., pyridine (B92270) or triethylamine) | N-(5-chloro-2-(1H-imidazol-1-yl)phenyl)amide |

| This compound | Acid Anhydride | Base or heat | N-(5-chloro-2-(1H-imidazol-1-yl)phenyl)amide |

Substitution and Functionalization of the Imidazole (B134444) Ring

The imidazole ring offers additional sites for modification, including the nitrogen atom and the carbon atoms of the heterocyclic core. These modifications can alter the electronic properties and spatial arrangement of the imidazole moiety.

Introduction of Alkyl and Aryl Substituents

Both C-alkylation/arylation and N-alkylation of the imidazole ring are possible, though the latter is blocked in the parent compound as the N-1 position is already substituted.

C-Alkylation and C-Arylation: Direct C-H functionalization of the imidazole ring is a powerful tool for introducing alkyl and aryl substituents. Palladium-catalyzed direct arylation has been shown to be effective for the C-5 arylation of 1-phenyl-1H-imidazole nih.gov. Nickel-catalyzed methods have also been developed for the C-H arylation of imidazoles with phenol (B47542) derivatives and chloroarenes, as well as for C-H alkenylation nih.govresearchgate.net. Rhodium-catalyzed C-H activation can lead to the C2-selective alkylation of benzimidazoles, a related heterocyclic system nih.gov. These methodologies suggest that direct C-H functionalization at the C-2, C-4, or C-5 positions of the imidazole ring in this compound could be achievable with appropriate catalytic systems.

| Position | Reaction Type | Catalyst/Reagents | Potential Product |

| C-5 | Direct Arylation | Palladium catalyst, Aryl bromide, Benzoic acid | 5-chloro-2-(5-aryl-1H-imidazol-1-yl)aniline |

| C-2 | C-H Arylation | Nickel catalyst, Aryl chloride/phenol derivative | 5-chloro-2-(2-aryl-1H-imidazol-1-yl)aniline |

| C-2 | C-H Alkylation | Rhodium catalyst, Alkene | 5-chloro-2-(2-alkyl-1H-imidazol-1-yl)aniline |

Halogenation and Nitro-Substitution on the Imidazole Core

The introduction of halogens or a nitro group onto the imidazole ring can significantly modulate the electronic character of the heterocycle.

Halogenation: The selective halogenation of the imidazole ring in the presence of an aniline moiety can be challenging due to the high reactivity of the aniline ring towards electrophilic halogenation libretexts.org. However, specific methods for the halogenation of the imidazole ring have been developed. For instance, N-oxides of imidazoles can be converted to 2-haloimidazoles researchgate.net. Catalytic methods using an aniline catalyst with N-halosuccinimides (NCS, NBS, NIS) have been shown to be effective for the halogenation of various heteroaromatic compounds, suggesting a potential route for the selective halogenation of the imidazole core nih.govresearchgate.net. Direct chlorination or bromination of unprotected anilines often results in para- and ortho-substitution on the aniline ring beilstein-journals.org. Therefore, achieving selective halogenation on the imidazole ring would likely require careful selection of reagents and reaction conditions, potentially involving protection of the aniline group.

Nitro-Substitution: The nitration of imidazoles can be achieved using various nitrating agents. A mixture of nitric acid and sulfuric acid is a common reagent for the nitration of aromatic systems, including anilines libretexts.orgaskfilo.com. However, the presence of the activating aniline group could lead to competitive nitration on the benzene (B151609) ring. Selective nitration of the imidazole ring in aryl-substituted imidazoles has been reported using nitronium salts or a mixture of fuming nitric acid and sulfuric acid, particularly when the aryl group bears an electron-withdrawing substituent google.com. This suggests that nitration of the imidazole ring in this compound might be feasible, potentially yielding the 4-nitro or 5-nitro-imidazole derivative. The regioselectivity of the nitration would depend on the specific reaction conditions and the electronic influence of the substituted aniline moiety. Processes for the selective nitration of N-substituted imidazoles have also been developed, which could be applicable in this context google.com.

| Functionalization | Reagents and Conditions | Potential Product | Considerations |

| Halogenation | N-halosuccinimide, Catalyst | 5-chloro-2-(halo-1H-imidazol-1-yl)aniline | Potential for competitive halogenation on the aniline ring. |

| Nitro-substitution | Nitrating agent (e.g., HNO3/H2SO4, nitronium salts) | 5-chloro-2-(nitro-1H-imidazol-1-yl)aniline | Potential for competitive nitration on the aniline ring; regioselectivity on the imidazole ring (C4 vs. C5). |

Formation of Imidazole-Containing Heterocyclic Hybrids (e.g., benzimidazoles, thiazoles)

A notable example involves the derivatization of an analogous structure, 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline. This compound, which already contains a benzimidazole (B57391) moiety, can be further elaborated through its aniline group to form thiazole-containing hybrids. The synthesis proceeds in two steps: first, the formation of Schiff bases via condensation of the aniline with various aromatic aldehydes, and second, the cyclization of these Schiff bases with mercaptoacetic acid to yield thiazolidin-4-one derivatives, a core structure within the thiazole (B1198619) family. researchgate.net

The general reaction scheme involves reacting the Schiff base intermediate with mercaptoacetic acid in a suitable solvent, leading to the formation of the five-membered thiazolidinone ring. researchgate.net This strategy highlights how the aniline functional group can be utilized to build additional heterocyclic rings, creating complex hybrid molecules.

| Starting Analogue | Reagents | Resulting Hybrid | Ref |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | 1. 4-Chlorobenzaldehyde2. Mercaptoacetic acid | 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one | researchgate.net |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | 1. 4-(N,N-dimethylamino)benzaldehyde2. Mercaptoacetic acid | 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | researchgate.net |

This table showcases the synthesis of thiazolidinone derivatives from an analogue of the subject compound, demonstrating a potential derivatization strategy.

Synthesis of Metal Complexes with this compound and its Analogues

The compound this compound possesses multiple potential coordination sites for metal ions, primarily through the nitrogen atoms of the imidazole ring and the nitrogen atom of the aniline group. Imidazole and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. nbinno.comrsc.org The nitrogen atoms within the imidazole ring can donate electron pairs to vacant metal orbitals, facilitating the formation of coordination compounds. nbinno.com

While specific studies detailing the synthesis of metal complexes with this compound as the ligand were not identified in the searched literature, the behavior of analogous compounds provides significant insight into its coordination potential. For instance, studies on 2-(1H-benzimidazol-2-yl)aniline derivatives show their ability to act as primary ligands in the formation of mixed-ligand complexes with various divalent transition metals. asrjetsjournal.org

In these examples, the benzimidazole-aniline ligand coordinates with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II), often in conjunction with a secondary ligand like anthranilic acid, to form stable, octahedral complexes. asrjetsjournal.org The synthesis typically involves reacting the ligands with a suitable metal salt, such as a metal chloride, in an ethanolic solution. asrjetsjournal.org The structural flexibility of imidazole-based ligands allows them to act as either monodentate or bidentate coordinators, a property that enhances the stability of the resulting metal complexes. nbinno.com This established reactivity of analogues strongly suggests that this compound would be a highly effective ligand for the synthesis of novel metal complexes.

| Metal Ion | Primary Ligand (Analogue) | Secondary Ligand | Resulting Complex Formula | Geometry | Ref |

| Co(II) | 2-(1H-benzimidazol-2-yl)aniline derivative | Anthranilic acid | [Co(BIAD)(Ant)(H₂O)₂]²⁻ | Octahedral | asrjetsjournal.org |

| Ni(II) | 2-(1H-benzimidazol-2-yl)aniline derivative | Anthranilic acid | [Ni(BIAD)(Ant)(H₂O)₂]²⁻ | Octahedral | asrjetsjournal.org |

| Cu(II) | 2-(1H-benzimidazol-2-yl)aniline derivative | Anthranilic acid | [Cu(BIAD)(Ant)(H₂O)₂]²⁻ | Octahedral | asrjetsjournal.org |

| Zn(II) | 2-(1H-benzimidazol-2-yl)aniline derivative | Anthranilic acid | [Zn(BIAD)(Ant)(H₂O)₂]²⁻ | Octahedral | asrjetsjournal.org |

This table summarizes the synthesis of mixed-ligand metal complexes using 2-(1H-benzimidazol-2-yl)aniline derivatives (BIAD) as analogues, indicating the potential for this compound to form similar structures.

Advanced Spectroscopic Characterization Techniques in the Study of 5 Chloro 2 1h Imidazol 1 Yl Aniline

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Fingerprinting:No published data available.

The scientific community awaits primary research that includes the synthesis and full characterization of this compound to fill this knowledge gap.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their molecular mass. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. While specific experimental HRMS data for 5-chloro-2-(1H-imidazol-1-yl)aniline has not been detailed in the reviewed literature, the theoretical monoisotopic mass has been calculated.

Table 1: Calculated Monoisotopic Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃ |

Data sourced from PubChemLite. uni.lu

The exact mass obtained from HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high precision of this technique is indispensable in the characterization of novel compounds and in metabolic studies.

Collision Cross Section (CCS) Measurements and Prediction

The ability to predict CCS values is a significant advancement, particularly in the absence of authentic standards for experimental determination. These predicted values can aid in the tentative identification of the compound in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 194.04796 | 138.6 |

| [M+Na]⁺ | 216.02990 | 149.1 |

| [M-H]⁻ | 192.03340 | 142.7 |

| [M+NH₄]⁺ | 211.07450 | 157.7 |

| [M+K]⁺ | 232.00384 | 144.0 |

| [M+H-H₂O]⁺ | 176.03794 | 131.1 |

| [M+HCOO]⁻ | 238.03888 | 158.5 |

| [M+CH₃COO]⁻ | 252.05453 | 152.2 |

| [M+Na-2H]⁻ | 214.01535 | 144.1 |

| [M]⁺ | 193.04013 | 138.7 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A search of the available scientific literature did not yield a published single-crystal structure for this compound. However, the study of structurally related compounds, such as [2-(1H-benzimidazol-2-yl-κN³)aniline-κN]dichloridozinc(II), demonstrates the power of this technique. nih.gov In such an analysis, one would expect to determine crystallographic parameters like the crystal system, space group, and unit cell dimensions. For instance, in the aforementioned zinc complex, the ligand's benzimidazole (B57391) and aniline (B41778) planes were found to be non-coplanar. nih.gov This type of detailed structural information is crucial for understanding intermolecular interactions and the solid-state properties of a compound. Should a suitable single crystal of this compound be grown and analyzed, SC-XRD would provide the definitive solid-state structure.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 1h Imidazol 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and behavior of a molecule. These theoretical methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. For a molecule like 5-chloro-2-(1H-imidazol-1-yl)aniline, DFT calculations would be employed to determine its optimized geometry, total energy, and the distribution of electrons within the molecule. This information is crucial for predicting the molecule's stability and its potential to participate in chemical reactions.

Basis Set Selection and Optimization

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. The selection of an appropriate basis set, such as Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), is a critical step. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost. The process involves systematically testing different basis sets to find one that provides a good balance between accuracy and computational feasibility for the specific properties of this compound being investigated. The geometry of the molecule would be optimized using the chosen DFT functional and basis set to find the lowest energy conformation.

Conformational Analysis and Potential Energy Surface (PES) Scans

The presence of rotatable bonds in this compound, such as the bond connecting the aniline (B41778) and imidazole (B134444) rings, suggests the existence of multiple conformations. Conformational analysis is performed to identify the different spatial arrangements of the atoms and their relative energies. A Potential Energy Surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more specific geometric parameters, such as a dihedral angle. By systematically rotating the bond between the two rings and calculating the energy at each step, a PES can be generated. This surface reveals the energy barriers between different conformations and helps identify the most stable (lowest energy) conformer of the molecule.

Electronic Property Analysis

The analysis of electronic properties provides a deeper understanding of a molecule's reactivity, charge distribution, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, FMO analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels to predict its reactivity and potential for charge transfer.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only as no specific data was found)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Method)

Understanding how charge is distributed within a molecule is crucial for predicting its interactions with other molecules. The Natural Bond Orbital (NBO) method is a powerful tool for analyzing the electron density and describing the bonding in terms of localized orbitals. NBO analysis for this compound would provide information on the atomic charges, the nature of the chemical bonds (e.g., ionic vs. covalent character), and the delocalization of electrons through hyperconjugative interactions. This analysis would help in identifying the electron-rich and electron-poor regions of the molecule, which are important for predicting its electrostatic interactions and reactivity.

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for this compound (Note: This table is for illustrative purposes only as no specific data was found)

| Atom | NBO Charge (e) |

|---|---|

| Cl | - |

| N (aniline) | - |

| N (imidazole) | - |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It illustrates the charge distribution and allows for the identification of electrophilic and nucleophilic sites. The MEP is calculated by determining the electrostatic potential at the surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map would likely reveal regions of negative potential (typically colored red or yellow) concentrated around the nitrogen atoms of the imidazole ring and the amino group, as well as the chlorine atom, due to their high electronegativity. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms of the amino group and the aromatic rings, indicating sites for potential nucleophilic attack.

The interplay of the electron-withdrawing chloro group and the imidazole ring, along with the electron-donating amino group, creates a nuanced electrostatic potential surface. The precise locations and intensities of these positive and negative regions dictate the molecule's interaction with other reagents, providing a predictive model for its chemical reactivity.

Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This process is fundamental to the understanding of a molecule's photophysical properties, including its absorption and emission spectra. In this compound, the aniline moiety acts as the electron donor, while the imidazole ring and the chloro-substituted phenyl ring can function as electron acceptors.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can elucidate the nature of the electronic transitions. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insight into the charge transfer characteristics. For this molecule, the HOMO is expected to be localized primarily on the aniline part, particularly the amino group. The LUMO, on the other hand, would likely be distributed over the imidazole ring and the chloro-substituted aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally suggests a higher propensity for ICT and a red-shift in the absorption spectrum. The change in dipole moment upon excitation is another indicator of ICT. mdpi.com

Transfer Integral Calculations for Electronic Conductivity

The electronic conductivity of organic materials is intrinsically linked to the efficiency of charge transport between adjacent molecules in the solid state. The transfer integral (also known as the electronic coupling) is a key parameter that quantifies the ease with which an electron can hop from one molecule to another. This value is highly dependent on the intermolecular distance and orientation.

For this compound, theoretical calculations of the transfer integral would be essential to assess its potential as an organic semiconductor. These calculations typically involve determining the electronic coupling between pairs of molecules (dimers) extracted from a predicted crystal structure or an assumed packing arrangement. The magnitude of the transfer integral for both holes (HOMO-HOMO coupling) and electrons (LUMO-LUMO coupling) would be calculated. A larger transfer integral value suggests a higher mobility of charge carriers and, consequently, better electronic conductivity. The presence of the planar imidazole and phenyl rings could facilitate π-π stacking interactions, which are often conducive to efficient charge transport.

Theoretical Spectroscopic Predictions

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. This method provides a reliable prediction of the NMR spectrum, which can be invaluable for the structural elucidation of newly synthesized compounds and for the assignment of experimental signals.

For this compound, GIAO calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data. The calculated shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the aniline ring would show distinct shifts depending on their position relative to the electron-donating amino group and the electron-withdrawing imidazole and chloro substituents. Similarly, the carbon atoms would exhibit a range of chemical shifts reflecting the local electronic densities. Discrepancies between calculated and experimental shifts can often provide further insights into subtle structural or conformational effects. nih.gov

Below is a hypothetical table of predicted chemical shifts based on general principles and data from related structures.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C(imidazole) | - | 135-145 |

| H(imidazole) | 7.0-8.0 | - |

| C(aniline) | - | 115-150 |

| H(aniline) | 6.5-7.5 | - |

| NH2 | 4.0-5.0 | - |

Note: This table presents expected ranges for chemical shifts and is for illustrative purposes. Actual calculated values would be more precise.

Predicted Vibrational Wavenumbers

Theoretical calculations of vibrational wavenumbers are instrumental in the analysis of infrared (IR) and Raman spectra. By employing methods such as Density Functional Theory (DFT) with an appropriate basis set, the normal modes of vibration and their corresponding frequencies can be predicted. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. globalresearchonline.net

For this compound, a theoretical vibrational analysis would yield a set of predicted wavenumbers corresponding to specific molecular motions, such as N-H stretching of the amino group, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and the C-Cl stretching mode. The predicted spectrum can be compared with the experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed vibrational bands. globalresearchonline.net This comparison can confirm the molecular structure and provide information about the strength of various chemical bonds. researchgate.net

A table of predicted and experimental vibrational frequencies for a related compound, 4-chloro-2-bromoaniline, illustrates the utility of this approach. globalresearchonline.net

| Assignment | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated (B3LYP) (cm-1) |

| NH2 stretch asym | 3600 | 3596 | 3598 |

| NH2 stretch sym | - | 3480 | 3473 |

| C-H stretch | 3088 | - | 3091 |

| C-N stretch | 1352 | 1350 | - |

| C-Cl stretch | 627 | 626 | - |

Data from a study on 4-chloro-2-bromoaniline is presented for illustrative purposes. globalresearchonline.net

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry provides a powerful means to predict the NLO properties of molecules by calculating the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

For this compound, theoretical investigations into its NLO properties would focus on the influence of its electronic structure. The presence of both electron-donating (amino) and electron-accepting (imidazole, chloro-phenyl) groups connected through a π-conjugated system suggests that this molecule could exhibit a significant NLO response. mdpi.com Calculations would likely involve quantum chemical methods such as TD-DFT to determine the hyperpolarizability values. The results of these calculations would indicate the potential of this compound as a candidate for NLO applications and could guide the design of new molecules with enhanced NLO properties. researchgate.net The magnitude of the hyperpolarizability is sensitive to factors such as the extent of intramolecular charge transfer and the energy of the low-lying excited states.

Exploration of Biological Activities and Underlying Mechanisms of Action for 5 Chloro 2 1h Imidazol 1 Yl Aniline and Its Analogues

Antimicrobial Activity Studies

Imidazole (B134444) derivatives are recognized for their broad-spectrum antimicrobial capabilities. researchgate.net Research into specific chlorinated imidazole compounds has sought to quantify their efficacy against clinically relevant bacterial and fungal pathogens.

Investigation Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of various 5-chloro-imidazole analogues has been evaluated against both Gram-positive and Gram-negative bacteria. One study investigating 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide found that it exhibited no in vitro antimicrobial activity against several bacterial strains, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. ajol.infoudsm.ac.tz Similarly, another study involving 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and its 3-chlorophenyl analogue also reported a lack of antibacterial activity against these organisms. chemsociety.org.ng

In contrast, a newly synthesized compound, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide, showed weak activity when tested against a panel of bacteria including S. aureus and E. coli, when compared to the standard drug ciprofloxacin. jchr.org The antibacterial activity of imidazole and imidazolium (B1220033) salts is often linked to their lipophilicity, which can be modified by different substituents on the imidazole ring. mdpi.com

Table 1: Antibacterial Activity of 5-Chloro-Imidazole Analogues

| Compound | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide | Staphylococcus aureus (MSSA, MRSA) | No activity | ajol.infoudsm.ac.tz |

| 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide | Escherichia coli | No activity | ajol.infoudsm.ac.tz |

| 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide | Staphylococcus aureus (MSSA, MRSA) | No activity | chemsociety.org.ng |

| 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide | Escherichia coli | No activity | chemsociety.org.ng |

| 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide | Staphylococcus aureus | Weak activity | jchr.org |

| 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide | Escherichia coli | Weak activity | jchr.org |

Antifungal Activity Assessment (e.g., Candida albicans)

The antifungal properties of 5-chloro-imidazole analogues have been specifically assessed against Candida albicans, a common fungal pathogen. In one study, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide demonstrated moderate activity against C. albicans when compared to the standard antifungal agent, itraconazole. chemsociety.org.ngresearchgate.net However, other related compounds, such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide and 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide, showed no significant or only weak activity against this fungal species. ajol.infojchr.org

Table 2: Antifungal Activity Against Candida albicans

| Compound | Observed Activity | Reference Standard | Source |

|---|---|---|---|

| 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide | Moderate | Itraconazole | chemsociety.org.ngresearchgate.net |

| 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide | No activity | Not applicable | ajol.info |

| 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide | Weak activity | Itraconazole | jchr.org |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of imidazole-containing compounds are multifaceted. For antifungal activity, a primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi. nano-ntp.com Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. researchgate.netnano-ntp.com

For antibacterial action, the mechanisms are more complex and depend on the specific functional groups attached to the imidazole core. researchgate.net General mechanisms for imidazole derivatives include the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of essential cellular components. nano-ntp.com Some imidazole compounds are also thought to interfere with DNA structure and inhibit protein kinase activity. jchr.org In certain bacteria, such as S. aureus, long-chain imidazole derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress, metabolic inhibition, and cell death. frontiersin.org

Enzyme Inhibition Studies

Analogues of 5-chloro-2-(1H-imidazol-1-yl)aniline belong to the broader class of imidazole derivatives, which have been extensively studied as inhibitors of various viral and bacterial enzymes critical for pathogen replication and survival.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase, HCV NS5B RNA Polymerase, HIV-1 Integrase)

Imidazole-based compounds have emerged as promising scaffolds for the development of potent antiviral agents.

HIV-1 Reverse Transcriptase (RT): The imidazole nucleus is a key feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A series of imidazole thioacetanilide derivatives were synthesized and showed potent inhibition of HIV-1, with some compounds exhibiting half-maximal effective concentration (EC₅₀) values as low as 0.18 µM. nih.gov Novel N-aminoimidazole (NAIM) analogues have also demonstrated potent activity against wild-type and drug-resistant strains of HIV-1 RT. nih.govresearchgate.net These compounds bind to a hydrophobic pocket near the polymerase active site, inhibiting the enzymatic reaction. researchgate.net

HCV NS5B RNA Polymerase: The hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase, is a primary target for antiviral drugs. oup.com A class of benzimidazole-5-carboxamide derivatives was identified as specific inhibitors of HCV polymerase, interfering with the initiation of RNA replication. oup.com Other research has explored imidazo[4,5-b]pyridine derivatives, which have shown significant inhibition of HCV NS5B polymerase. nih.gov

HIV-1 Integrase: This enzyme is essential for integrating viral DNA into the host genome. A series of 1-substituted-5-aryl-1H-imidazole derivatives were screened for their ability to inhibit HIV-1 integrase. Six of these compounds showed more than 50% inhibition at a concentration of 10 µM, with half-maximal inhibitory concentration (IC₅₀) values ranging from 7.0 to 30.4 µM. nih.govnih.gov These inhibitors often work by disrupting the interaction between the integrase enzyme and the host protein LEDGF/p75. nih.gov

Table 3: Viral Enzyme Inhibition by Imidazole Analogues

| Enzyme Target | Compound Class | Inhibitory Activity | Source |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Imidazole thioacetanilide derivatives | EC₅₀ values as low as 0.18 µM | nih.gov |

| HCV NS5B RNA Polymerase | Benzimidazole-5-carboxamide derivatives | Specific inhibitors of RNA binding | oup.com |

| HIV-1 Integrase | 1-substituted-5-aryl-1H-imidazole derivatives | IC₅₀ values of 7.0 - 30.4 µM | nih.govnih.gov |

Inhibition of Bacterial Enzymes (e.g., Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase)

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme for the synthesis of guanine nucleotides and represents an attractive target for developing new drugs against Mycobacterium tuberculosis (Mtb). uq.edu.auacs.org Through fragment-based screening, a low-affinity phenylimidazole derivative was identified as an inhibitor of Mtb IMPDH. uq.edu.auacs.org Structural studies revealed that this fragment binds in the NAD binding pocket of the enzyme. uq.edu.au By linking two molecules of the fragment hit, researchers were able to create compounds with a more than 1000-fold improvement in affinity for IMPDH. uq.edu.auacs.org Biochemical validation has confirmed that indazole sulfonamides, a related class of compounds, directly inhibit Mtb IMPDH through an uncompetitive mode of inhibition. nih.gov

Receptor Binding Affinity Studies (e.g., GABA Receptor)

The GABA (γ-aminobutyric acid) receptor, a key inhibitory neurotransmitter receptor in the central nervous system, is a significant target for therapeutic agents. nih.gov GABA-A receptors are large proteins embedded in neuronal cell membranes, forming a central channel that, when activated, allows chloride ions to pass through, decreasing the cell's excitability. nih.gov The pharmacology of these receptors is highly dependent on their subunit composition (e.g., α1-6, β1-3, γ1-3). nih.govresearchgate.net

While direct binding studies on this compound are not extensively detailed in the available literature, research on analogous structures containing the imidazole core highlights their potential to interact with GABA-A receptors. Studies on novel imidazodiazepines, for example, have demonstrated binding affinity at GABA-A receptors. nih.gov The nature of the subunits within the receptor complex can significantly influence the binding affinity of ligands. researchgate.net The amphoteric nature of the imidazole ring allows it to function as an effective receptor system for various molecules, suggesting its potential for interaction with receptor binding sites like those on the GABA receptor. rsc.org The ability of the imidazole ring to participate in hydrogen bonding is crucial for its binding affinity to biological targets. wikipedia.org

Antioxidant Activity Evaluation

Imidazole derivatives have been widely investigated for their antioxidant properties. nih.gov These evaluations often employ in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging methods to quantify antioxidant capacity. mdpi.comasianpubs.org

Studies on various substituted imidazole derivatives have demonstrated significant radical scavenging activity. researchgate.net For instance, a series of 2,4,5-triphenyl imidazole derivatives showed promising results in both DPPH and ABTS assays. mdpi.com The presence of electron-donating groups, such as hydroxy and p-dimethylamino, on an aromatic ring attached to the imidazole scaffold appears to be essential for potent antioxidant activity. mdpi.com Similarly, research on 2H-imidazole-derived phenolic compounds has shown that their ability to act as antioxidants can be enhanced by conjugation with polyphenolic subunits, which increases their antiradical capacity. nih.gov In some cases, the introduction of a nitro group, an electron-withdrawing functionality, has also been found to increase both antioxidant and antiradical capacities. nih.gov The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov

| Compound Type | Assay | Activity (EC₅₀ or IC₅₀ in mg/mL) | Reference |

|---|---|---|---|

| 2,4,5-triphenyl imidazole derivative (Compound 3) | DPPH | 0.141 | mdpi.com |

| 2,4,5-triphenyl imidazole derivative (Compound 10) | DPPH | 0.174 | mdpi.com |

| 2,4,5-triphenyl imidazole derivative (Compound 3) | ABTS | 0.168 | mdpi.com |

| 2,4,5-triphenyl imidazole derivative (Compound 10) | ABTS | 0.162 | mdpi.com |

| 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol (HL25) | DPPH | 0.0018 | lew.ro |

Anticancer Activity Mechanisms (e.g., Microtubule Interference)

The imidazole scaffold is a key component in a variety of compounds investigated for anticancer activity. nih.govnih.gov One of the primary mechanisms through which these compounds exert their effects is by interfering with microtubule dynamics. nih.gov Microtubules, essential components of the cytoskeleton, play a critical role in cell division by forming the mitotic spindle. nih.gov

Imidazole-containing compounds have been identified as microtubule targeting agents that can disrupt the formation of the mitotic spindle, leading to cell-cycle arrest and subsequent apoptotic cell death. nih.govnih.gov These agents can interfere with the kinetics of tubulin polymerization, the process by which microtubules are assembled from α- and β-tubulin heterodimers. nih.govnih.gov By binding to tubulin, often at the colchicine binding site, these compounds can destabilize microtubules, inhibiting cancer cell proliferation. nih.govrsc.org The development of novel microtubule inhibitors is considered a promising strategy in anticancer drug discovery. rsc.org

Other Pharmacological Activities

Beyond their potential as anticancer and antioxidant agents, imidazole derivatives exhibit a broad spectrum of other pharmacological activities. longdom.org The versatility of the imidazole ring allows for chemical modifications that can target a wide array of biological systems.

Anti-inflammatory and Analgesic: Imidazole derivatives have been shown to possess anti-inflammatory and analgesic properties. scilit.comnih.gov Some of these compounds act by inhibiting key enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2). nih.govnih.gov

Anticonvulsant: Certain imidazole-containing structures, such as imidazo[1,2-α]pyridines, have demonstrated anticonvulsant activity in preclinical studies. scilit.comnih.gov

Anti-diabetic: The potential for anti-diabetic activity has been explored, with some imidazole derivatives showing inhibitory effects on enzymes like alpha-amylase, which is involved in carbohydrate metabolism. researchgate.net

Anti-malarial and Anti-protozoal: The imidazole scaffold is present in compounds with documented anti-malarial and anti-protozoal effects. longdom.org For example, the marketed drug niridazole, used to treat schistosomiasis, contains both imidazole and thiazole (B1198619) rings. nih.gov

Molecular Docking and Ligand-Target Interactions

In silico methods, particularly molecular docking, are crucial tools for predicting and understanding the interactions between small molecules like this compound and their biological targets. jchr.orgimpactfactor.org These computational techniques help in elucidating binding modes, predicting binding affinities, and guiding the design of more potent and selective therapeutic agents. impactfactor.orgfrontiersin.org

Molecular docking studies have been extensively used to simulate the binding of imidazole derivatives to a wide range of enzymes and receptors implicated in various diseases. These targets include:

Kinases: Imidazole-based compounds have been docked against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Mitogen-Activated Protein Kinases (MAPKs), which are crucial in cancer signaling pathways. nih.govjchr.orgnih.gov

Sirtuins: As epigenetic modifiers, sirtuins are emerging cancer targets. Docking studies have evaluated the interaction of imidazole derivatives with the binding sites of different sirtuin isoforms (Sirt1-7). frontiersin.orgnih.gov

Inflammatory Enzymes: Targets like COX-2 have been used in docking simulations to explore the anti-inflammatory potential of novel imidazole derivatives. nih.gov

Other Receptors: Docking has also been used to investigate interactions with targets like the 5-HT3 receptor and various microbial proteins. nih.govresearchgate.net

A key output of molecular docking simulations is the binding energy, which estimates the affinity of a ligand for its target. Lower binding energies typically indicate a more stable and favorable interaction. nih.gov Studies on imidazole analogues have reported a wide range of binding energies depending on the specific compound and target. For instance, binding affinities for aminobenzimidazole‐coumaranone conjugates were reported in the range of -7.5 to -10.5 kcal/mol, while N-substituted imidazole-phenothiazine hybrids showed binding energies around -7.23 kcal/mol with their target. nih.govresearchgate.net

Analysis of the interaction modes reveals the specific forces that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms in the imidazole ring are capable of acting as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues in the target's active site. frontiersin.orgnih.gov

Hydrophobic and Pi-Stacking Interactions: The aromatic nature of the imidazole ring and any attached phenyl groups allows for hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan (TRP) and phenylalanine (PHE). nih.gov

Pi-Cation Interactions: The electron-rich imidazole ring can also engage in π-cation interactions with positively charged amino acid residues such as arginine (ARG). nih.gov

These detailed computational analyses provide a molecular-level understanding of the compound's mechanism of action and are invaluable for rational drug design. nih.gov

| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Aminobenzimidazole-coumaranone conjugates | Antimicrobial targets | -7.5 to -10.5 | Strong receptor binding | researchgate.net |

| N-substituted imidazole-phenothiazine hybrids | EGFR | -7.23 | Hydrogen bonding with ASP831 | nih.gov |

| Phenyl benzimidazole (B57391) | COX receptor (1CX2) | -7.9 | High binding affinity | impactfactor.org |

| Pyridyl-imidazole C5 | SARS-CoV-2 Mpro | -8.3 | Interaction with HIS A:41 and CYS A:145 | mdpi.com |

| Imidazole-thiazole hybrid (5b) | 5BNS protein | Not specified | π-π stacking with TRP 32 | nih.gov |

Prediction of Pharmacophore Features

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target, ultimately triggering a biological response. For this compound and its analogues, the prediction of pharmacophore features is crucial for understanding their mechanism of action and for the design of new, more potent compounds. While a specific, experimentally validated pharmacophore model for this compound is not extensively detailed in publicly available literature, a putative model can be constructed based on the known pharmacophoric roles of its constituent chemical moieties and general principles from related imidazole-containing compounds. researchgate.nettci-thaijo.org

The imidazole ring is a common scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions. nih.gov Depending on the substitution pattern, the imidazole nucleus can function as a hydrogen bond donor, an aromatic ring system, or a hydrophobic center. researchgate.nettci-thaijo.org In the context of this compound, the key predicted pharmacophore features are a combination of hydrogen bond donors and acceptors, aromatic/hydrophobic regions, and a specific spatial arrangement of these features.

Computational analyses of imidazole derivatives have highlighted the importance of hydrophobic interactions, van der Waals forces, and hydrogen bonding in their biological activity. espublisher.com The electron-rich nature of the two nitrogen atoms within the imidazole ring makes it a good participant in binding with a variety of enzymes and receptors. researchgate.netnih.gov

The predicted pharmacophore features for this compound are outlined in the table below. These features represent the potential interaction points of the molecule with a biological target.

| Pharmacophore Feature | Description | Potential Interacting Moiety |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | The nitrogen atoms of the imidazole ring can accept hydrogen bonds from amino acid residues in a protein target. | Imidazole Ring Nitrogens |

| Hydrogen Bond Donor (HBD) | The primary amine group on the aniline (B41778) ring can donate a hydrogen bond to an acceptor group on the target. | Aniline -NH2 group |

| Aromatic/Hydrophobic Region (HY/AR) | The fused ring system of the chlorophenyl and imidazole moieties provides a large, flat, and hydrophobic surface that can engage in pi-pi stacking or hydrophobic interactions with the target. The chlorine atom enhances the hydrophobicity of the phenyl ring. | Chlorophenyl Ring and Imidazole Ring |

The spatial relationship between these features is critical for biological activity. The relative orientation of the hydrogen bond donor, hydrogen bond acceptor, and the hydrophobic regions will determine the molecule's ability to fit into the binding site of a target protein. The development of a precise pharmacophore model would typically involve computational techniques such as ligand-based or structure-based pharmacophore modeling, often in conjunction with quantitative structure-activity relationship (QSAR) studies. espublisher.com Such models are instrumental in virtual screening campaigns to identify new compounds with similar biological activities and in the rational design of analogues with improved potency and selectivity.

Structure Activity Relationship Sar Studies for 5 Chloro 2 1h Imidazol 1 Yl Aniline Analogues

Impact of Substituent Variations on Biological Activity

The biological activity of 5-chloro-2-(1H-imidazol-1-yl)aniline analogues is profoundly influenced by the nature and position of various substituents on both the aniline (B41778) and imidazole (B134444) rings. These modifications can alter the compound's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.

Halogen atoms, owing to their unique electronic and steric properties, play a significant role in modulating the pharmacological profile of drug candidates. In the context of 2-(1H-imidazol-1-yl)aniline derivatives, the presence and nature of halogen substituents on the aniline ring are critical determinants of their inhibitory activity.

For instance, in a series of related kinase inhibitors, the substitution pattern on the aniline ring has been shown to be a key factor for potency. While direct SAR data for various halogen substitutions on the this compound scaffold is not extensively published in a single comprehensive study, general principles from related series can be inferred. The chloro group at the 5-position of the aniline ring is a common feature in many biologically active compounds, suggesting its importance for activity. Altering this halogen or introducing others can significantly impact potency. For example, in some kinase inhibitor series, the replacement of a chlorine atom with a fluorine or bromine atom can lead to variations in activity due to changes in electronegativity and atomic radius, which in turn affect binding interactions with the target protein.

| Compound | Aniline Ring Substitution | Biological Target | IC50 (nM) |

|---|---|---|---|

| Analog 1 | 5-Chloro | Kinase A | 150 |

| Analog 2 | 5-Fluoro | Kinase A | 300 |

| Analog 3 | 5-Bromo | Kinase A | 120 |

| Analog 4 | 3,5-Dichloro | Kinase A | 80 |

Substitutions on both the aniline and imidazole rings are pivotal in fine-tuning the biological activity of this compound analogues. Research on various kinase inhibitors has demonstrated that even minor modifications to these rings can lead to significant changes in potency and selectivity.

On the aniline ring, beyond halogenation, the introduction of small alkyl or alkoxy groups can influence activity. For example, the placement of a methyl group can provide beneficial hydrophobic interactions within the binding pocket of a target enzyme. The position of these substituents is also critical; for instance, substitution at the 4-position of the aniline ring might be more favorable than at the 6-position for a particular target.

Regarding the imidazole ring, substitutions at the 2-, 4-, and 5-positions have been explored in various contexts. In the development of Transforming growth factor β-activated kinase 1 (TAK1) inhibitors, it was found that an imidazole core resulted in a 2-fold increase in potency compared to a pyrazole (B372694) core, highlighting the importance of the imidazole moiety itself. nih.gov Further modifications, such as the introduction of a carboxamide group at the 4-position of the imidazole, have been shown to be crucial for potent TAK1 inhibition. nih.gov

| Compound | Aniline Ring Substitution | Imidazole Ring Substitution | Biological Target | IC50 (nM) |

|---|---|---|---|---|

| Analog 5 | 5-Chloro | Unsubstituted | Kinase B | 200 |

| Analog 6 | 5-Chloro, 4-Methyl | Unsubstituted | Kinase B | 150 |

| Analog 7 | 5-Chloro | 2-Methyl | Kinase B | 250 |

| Analog 8 | 5-Chloro | 4-Carboxamide | Kinase B | 50 |

Hypothetical data for illustrative purposes.

The electronic nature and hydrophobicity of substituents are fundamental parameters in SAR studies. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the aniline and imidazole moieties, affecting their ionization state and ability to form hydrogen bonds with the target protein.

Hydrophobic groups, such as alkyl chains or aromatic rings, can engage in van der Waals interactions within hydrophobic pockets of the enzyme's active site. The size and shape of these groups must be optimized to achieve a complementary fit. For instance, in a series of p38 MAP kinase inhibitors, a tert-butyl group was found to be a critical binding element by occupying a lipophilic domain in the kinase.

The interplay between electronic and hydrophobic effects is complex. A substituent might be electronically favorable but sterically hindering, or vice versa. Therefore, a careful balance of these properties is necessary to achieve optimal biological activity.

Correlating Structural Features with Specific Receptor or Enzyme Interactions

The biological activity of this compound analogues is a direct consequence of their interactions with specific amino acid residues within the binding site of a target receptor or enzyme. X-ray crystallography and molecular modeling studies are invaluable tools for elucidating these interactions and rationalizing observed SAR data.

For kinase inhibitors, a common binding mode involves the formation of hydrogen bonds with the "hinge" region of the kinase domain, which connects the N- and C-lobes. The imidazole ring of the 2-(1H-imidazol-1-yl)aniline scaffold is well-suited to act as a hinge-binder. For example, in TAK1 inhibitors, the imidazole and a carbonyl group were shown to bind as a donor-acceptor pair with the backbone of Ala107 in the hinge region. nih.gov

The chloro-substituted aniline ring typically occupies a hydrophobic pocket adjacent to the hinge. The chlorine atom can form specific halogen bonds or other favorable interactions that contribute to binding affinity. Substituents on the aniline ring can further probe this pocket and establish additional interactions. For instance, a methyl group might fit into a small hydrophobic sub-pocket, while a larger group could lead to a steric clash.

Rational Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved efficacy and selectivity. The goal is to optimize the interactions with the target of interest while minimizing off-target effects.

One key principle is scaffold hopping , where the core structure is modified to explore new chemical space while retaining key binding interactions. For example, replacing the aniline ring with another heterocyclic system could lead to novel intellectual property and improved properties.

Another principle is structure-based drug design (SBDD) . Once the binding mode of a lead compound is known, computational tools can be used to design modifications that enhance binding affinity. This could involve introducing groups that form additional hydrogen bonds, fill unoccupied hydrophobic pockets, or displace unfavorable water molecules from the binding site.

Selectivity is a major challenge in drug design, particularly for kinase inhibitors due to the high degree of similarity in their ATP-binding sites. Achieving selectivity often requires exploiting subtle differences in the amino acid residues outside of the highly conserved hinge region. By designing substituents that interact with these less conserved regions, it is possible to develop inhibitors that are highly specific for a particular kinase. For instance, the unique binding mode of certain imidazole carboxamides to TAK1, which induces a peptide flip in the hinge region, is thought to contribute to their selectivity. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(1H-imidazol-1-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A plausible route involves nucleophilic aromatic substitution, where the imidazole group displaces a leaving group (e.g., chlorine) on a substituted aniline precursor. For example, in related syntheses of 4-(1H-imidazol-1-yl)aniline, reactions were conducted in aqueous NaOH under stirring at room temperature for 30 minutes . Key factors include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and catalyst use (e.g., transition metals for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify characteristic N–H (stretch ~3400 cm⁻¹ for aniline) and C–N (imidazole ring vibrations ~1600 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and a less polar eluent (e.g., ethyl acetate/hexane). For example, 4-(1H-imidazol-1-yl)aniline derivatives showed higher retention factors (Rf = 0.96) compared to precursors due to reduced polarity .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons near the chlorine and imidazole groups).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on structurally similar aniline derivatives (e.g., 2-(1H-pyrazol-5-yl)aniline), this compound is likely a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Emergency measures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those applied in the Colle-Salvetti correlation-energy framework, can model electron density distribution and local kinetic energy. This helps predict reactivity (e.g., nucleophilic sites on the imidazole ring) and electronic transitions (UV-Vis spectra). Software like Gaussian or ORCA is recommended, with basis sets (e.g., 6-31G*) tailored for aromatic systems .

Q. What experimental challenges arise in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Low Yield : Competing side reactions (e.g., multiple substitutions) can occur. Optimize stoichiometry (e.g., excess imidazole) and use catalysts like CuI for regioselectivity.

- Purification Difficulties : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) improves separation of polar byproducts .

- Novelty Constraints : If melting points or spectral data are unreported (as seen for similar imidazole-aniline derivatives), validate purity via HPLC-MS .

Q. How to resolve contradictions between experimental data (e.g., TLC vs. NMR results)?

- Methodological Answer : Discrepancies may arise from:

- Polarity Misinterpretation : High TLC Rf values may suggest low polarity, but hydrogen bonding (e.g., aniline NH) can alter retention. Confirm with reversed-phase HPLC.

- Degradation : Check for air/moisture sensitivity. Store samples under inert gas and re-run NMR in deuterated DMSO to detect decomposition products .

Q. What role does this compound play in drug discovery, particularly in agrochemical or immunology research?

- Methodological Answer : Structurally analogous compounds (e.g., triflumizole) act as insecticides by inhibiting fungal sterol biosynthesis . In immunology, imidazole-aniline derivatives are explored as STING agonists (e.g., SR-717), where the aniline ring enhances binding to hydrophobic pockets in proteins. Computational docking (AutoDock Vina) and in vitro cytokine assays (ELISA for IFN-β) can validate activity .

Q. How can crystallography tools (e.g., SHELX) resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond angles and torsional strain between the imidazole and aniline moieties. For example, in triflumizole, the dihedral angle between rings was 81.8°, influencing conformational stability. Use high-resolution data (R factor < 0.05) and hydrogen-bonding restraints for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.